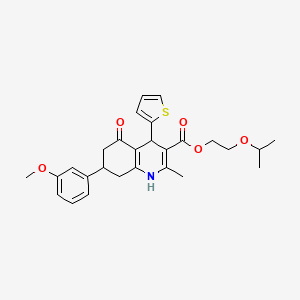
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative under basic conditions. The reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles, which enhance the efficiency and yield of the reaction . The reaction is carried out at room temperature, making it an environmentally friendly and cost-effective method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-amine.
Substitution: Formation of 2-amino-4-(3-substituted-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential anticancer agent due to its ability to disrupt tumor vasculature and induce tumor necrosis.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective in rapidly proliferating cancer cells, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4H-chromene
- 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-dimethylamino-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has unique structural features, such as the presence of both hydroxyl and diethoxy groups, which may contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C20H19BrN2O4 |
|---|---|
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-25-17-8-11(7-15(21)19(17)26-4-2)18-13-6-5-12(24)9-16(13)27-20(23)14(18)10-22/h5-9,18,24H,3-4,23H2,1-2H3 |
InChI-Schlüssel |
QDNYYSKSAQKCQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588685.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11588687.png)
![2-(4-Isopropylphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11588688.png)
![2-amino-4-(2,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11588699.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11588700.png)
![6'-Amino-1,5-dimethyl-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11588711.png)
![methyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11588718.png)
![2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11588731.png)
![1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B11588739.png)
![(5E)-3-(2-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11588744.png)
![(5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588746.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11588747.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588771.png)
